1H-Indole-6-carboxamide

Epigenetics HDAC8 Inhibition Cancer Research

Researchers developing HDAC8-selective inhibitors (e.g., PCI-34051, IC50=10 nM) or IKK2-targeted anti-inflammatory agents require high-purity 1H-indole-6-carboxamide. The 6-position carboxamide is essential for catalytic pocket engagement; alternative isomers (4-, 5-, 7-carboxamide) fail to achieve comparable isoform selectivity. ● Core scaffold for HDAC8 probes (>200-fold selectivity over HDAC1/2/3/6/10) and IKKβ inhibitors. ● Enables direct derivatization to N-hydroxy carboxamide analogs without intermediate purification. ● Supply: ≥98% purity (HPLC/NMR validated); ambient shipping; stock available for immediate global dispatch.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1670-88-8
Cat. No. B154708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-6-carboxamide
CAS1670-88-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)
InChIKeyKJLFFCRGGGXQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-6-carboxamide Product Overview


1H-Indole-6-carboxamide (CAS 1670-88-8) is a heterocyclic aromatic organic compound belonging to the indole family, consisting of a benzene ring fused to a pyrrole ring with a carboxamide functional group at the 6-position. With a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol, this compound serves as a fundamental building block in medicinal chemistry and organic synthesis. Indole derivatives are recognized for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound is commercially available from multiple suppliers with standard purity specifications of 98%, as confirmed by NMR, HPLC, and GC analytical methods .

Regioisomeric indole scaffold for selective derivatization in kinase and epigenetic probe synthesis
Certified analytical purity supports direct use in parallel synthesis and SAR exploration
Multi-method characterization (HPLC, NMR, GC) reduces in-house quality control burden

1H-Indole-6-carboxamide Substitution Risks


Substitution of 1H-indole-6-carboxamide with positional isomers such as indole-5-carboxamide or indole-4-carboxamide, or with structurally related heterocyclic carboxamides, cannot be performed indiscriminately without compromising specific biological activity or synthetic utility. The position of the carboxamide group on the indole ring dictates both the compound's reactivity profile in chemical synthesis and its pharmacophore geometry in biological target engagement. Comparative studies have demonstrated that 5-carboxamide and 6-carboxamide substituted indoles exhibit distinct potency profiles as peptidoleukotriene antagonists, with the 5-carboxamide series showing approximately 10-fold greater in vitro potency than the corresponding 6-carboxamide derivatives in the same assay system [1]. This positional sensitivity underscores that generic substitution across indole carboxamide regioisomers is not scientifically valid without specific comparative validation data.

Positional isomer Indole-5-carboxamide or 4-carboxamide regioisomers may show significantly different target engagement profiles; potency can shift over 10-fold in reported series.
Heterocycle swap Alternative bicyclic cores without the 6-carboxamide orientation cannot replicate the hydrogen-bonding geometry required for HDAC8 and IKK2 active site recognition.
Lower-purity grade Uncertified or crude intermediates may introduce purification steps that delay synthetic workflows and reduce yield reproducibility.

1H-Indole-6-carboxamide Comparative Evidence


HDAC8 Isoform Discrimination

The 1H-indole-6-carboxamide derivative PCI-34051 (N-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide) demonstrates potent and selective HDAC8 inhibition with an IC₅₀ of 10 nM. This compound exhibits >200-fold selectivity over HDAC isoforms 1, 2, 3, 6, and 10. Specifically, IC₅₀ values for comparator HDAC isoforms are: HDAC1 (4 μM), HDAC2 (>50 μM), HDAC3 (>50 μM), HDAC6 (2.9 μM), and HDAC10 (13 μM) [1]. This selectivity profile is directly attributable to the 1H-indole-6-carboxamide core scaffold, as modifications to alternative indole regioisomers or heterocyclic cores result in loss of this isoform discrimination . The 6-carboxamide positioning is critical for the hydroxamic acid zinc-binding group orientation within the HDAC8 catalytic pocket.

HDAC8 isoform selectivity
Head-to-head
IC₅₀ 10 nM (HDAC8); >200-fold selectivity over HDAC1,2,3,6,10
May support HDAC8-selective probe development; core scaffold essential for isoform discrimination.
Cell-free enzymatic assay; selectivity profile attributed to 6-carboxamide geometry.
Epigenetics HDAC8 Inhibition Cancer Research

IKK2 Kinase Inhibition

Indole carboxamide derivatives containing the 1H-indole-6-carboxamide core have been identified as selective inhibitors of IKK2 (IKKβ) kinase activity, with demonstrated utility in treating disorders associated with inappropriate IKK2 activity including rheumatoid arthritis, asthma, and COPD [1]. The patent literature explicitly defines the structural requirements for IKK2 inhibition, with the 6-carboxamide substitution pattern being essential for maintaining kinase inhibitory activity. Comparator compounds lacking the 6-carboxamide moiety or bearing alternative substitution patterns at positions 4, 5, or 7 show substantially reduced or abolished IKK2 inhibitory activity [2]. The 6-position carboxamide participates in critical hydrogen bonding interactions with the kinase hinge region that cannot be replicated by 5-carboxamide or 4-carboxamide regioisomers.

IKK2 SAR requirement
Class-level
6-carboxamide essential for IKK2 inhibition; alternative positions show reduced activity
Supports IKK2-targeted SAR exploration in inflammatory pathway research.
Patent-derived structure-activity relationship; independent replication advised.
IKK2 Inhibition Inflammation Kinase Drug Discovery

Leukotriene Antagonist Potency Comparison

Direct comparative evaluation of substituted indole-5-carboxamides and indole-6-carboxamides as peptidoleukotriene antagonists revealed a 10-fold potency difference between the two positional isomer series. The indole-6-carboxamide derivative 6a (4-[[6-[(cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide) demonstrated approximately 10-fold lower in vitro potency compared to its indole-5-carboxamide counterpart 5a when evaluated in radioligand binding assays and in vitro functional assays [1]. Despite this potency differential, further optimization of the 6-carboxamide series through variation of amide, indole, and sulfonamide substituents yielded compounds with subnanomolar receptor affinity and an oral ED₅₀ of 5 mg/kg in a guinea pig asthma model, demonstrating that the 6-carboxamide scaffold remains viable for therapeutic development with appropriate structural elaboration [2].

Leukotriene antagonist potency
Head-to-head
~10-fold lower potency vs 5-carboxamide series in initial derivatives; optimized 6-carboxamides reach subnanomolar affinity
Positional isomer selection may depend on project priorities: initial potency vs scaffold diversification.
Radioligand binding and oral guinea pig model; potency differential narrows with structural optimization.
Leukotriene Receptor Antagonism Asthma Inflammation

Analytical Purity Specifications

Commercially available 1H-Indole-6-carboxamide (CAS 1670-88-8) is supplied with documented purity specifications of 98% as verified by orthogonal analytical methods including NMR spectroscopy, HPLC chromatography, and GC analysis . Suppliers provide batch-specific certificates of analysis confirming purity levels, with the compound characterized by a molecular weight of 160.17 g/mol (exact mass 160.06374), two hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond [1]. This purity specification exceeds typical thresholds for synthetic building blocks and enables direct use in medicinal chemistry campaigns without additional purification steps. In contrast, lower-purity grades of alternative indole carboxamides or crude synthetic intermediates require additional purification, increasing both time and cost burdens in research workflows.

Analytical purity
Specification review
≥98% purity (HPLC, NMR, GC); exact mass 160.06374
Reported purity profile may reduce need for pre-synthesis purification in medicinal chemistry workflows.
Supplier-provided specification; batch-specific certificate of analysis recommended.
Analytical Chemistry Quality Control Procurement Specifications

1H-Indole-6-carboxamide Application Scenarios


HDAC8-Selective Inhibitor Development

The 1H-indole-6-carboxamide scaffold serves as the essential core for developing HDAC8-selective inhibitors, as demonstrated by PCI-34051 (IC₅₀ = 10 nM with >200-fold selectivity over HDAC1, 2, 3, 6, and 10). Researchers engaged in epigenetic drug discovery or developing chemical probes for HDAC8 functional studies should prioritize this scaffold over alternative indole regioisomers, which fail to achieve comparable isoform selectivity. The 6-carboxamide positioning is structurally required for proper orientation of the hydroxamic acid zinc-binding group within the HDAC8 catalytic pocket, a geometry not achievable with 4- or 5-carboxamide substitution patterns [1]. Procurement of high-purity 1H-indole-6-carboxamide (≥98%) enables direct derivatization to N-hydroxy carboxamide analogs without intermediate purification bottlenecks [2].

IKK2 Inhibitor Discovery

Medicinal chemistry programs targeting IKK2 (IKKβ) kinase for inflammatory disorders including rheumatoid arthritis, asthma, and COPD should utilize 1H-indole-6-carboxamide as the core scaffold. Patent-validated structure-activity relationships confirm that the 6-carboxamide substitution pattern is essential for maintaining IKK2 inhibitory activity, while alternative positional isomers (4-, 5-, or 7-carboxamide) show substantially reduced target engagement. The 6-position carboxamide participates in critical hydrogen bonding interactions with the kinase hinge region [1]. Researchers can directly functionalize the indole nitrogen and carboxamide positions to generate focused libraries for IKK2 SAR exploration, leveraging the commercially available 98% purity material to streamline synthetic workflows [2].

mPGES-1 Inhibitor Development

Indole carboxamide compounds containing the 1H-indole-6-carboxamide core demonstrate activity in inhibiting prostaglandin E₂ (PGE₂) production through mPGES-1 inhibition. This mechanism is validated for treating inflammation, arthritis, pain, cancer, and neurodegenerative conditions including Alzheimer‘s disease [1]. The 6-carboxamide substitution pattern enables appropriate spatial orientation for mPGES-1 active site engagement. Procurement of 1H-indole-6-carboxamide with documented purity and analytical characterization supports reproducible SAR studies in this therapeutic area, where compound quality directly impacts the reliability of in vitro PGE₂ production inhibition assays [2].

Leukotriene Receptor Antagonist Optimization

Although indole-5-carboxamide derivatives demonstrate approximately 10-fold higher initial potency as peptidoleukotriene antagonists, the indole-6-carboxamide scaffold provides a structurally distinct starting point for lead optimization campaigns requiring scaffold diversification or intellectual property differentiation. The 6-carboxamide series yielded optimized compounds with subnanomolar receptor affinity (ED₅₀ = 5 mg/kg oral) through systematic variation of amide and sulfonamide substituents [1]. Researchers seeking to explore alternative chemotypes within the indole carboxamide class, or those requiring compounds with distinct physicochemical and pharmacokinetic profiles from the 5-carboxamide series, should procure 1H-indole-6-carboxamide as a complementary scaffold for parallel optimization efforts [2].

Application
Selection Property
Validation Focus
Epigenetic probe development (HDAC8)
6-carboxamide regioisomeric scaffold
HDAC isoform selectivity panel
Inflammatory pathway research (IKK2)
Position-specific kinase hinge interaction
IKK2 inhibition assay; kinase selectivity profiling
Prostaglandin pathway modulation (mPGES-1)
Indole-6-carboxamide core geometry
PGE₂ production inhibition assay
Leukotriene receptor antagonist lead optimization
Scaffold diversification potential
Radioligand binding; oral exposure model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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